(S)-2-Dimethylamino-1-phenylethanol
Description
General Context and Significance in Chiral Chemistry
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to synthesize a single, desired enantiomer of a compound is of paramount importance in fields such as pharmaceuticals, agrochemicals, and materials science.
(S)-2-Dimethylamino-1-phenylethanol serves as a powerful chiral auxiliary and ligand in asymmetric synthesis. acs.orgdiva-portal.org As a chiral auxiliary, it can be temporarily incorporated into a non-chiral substrate to direct a subsequent chemical transformation to produce a chiral product with high enantiomeric purity. As a chiral ligand, it coordinates to a metal center to create a chiral catalyst that can promote enantioselective reactions. The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for effective chelation to metal centers, creating a well-defined and sterically hindered chiral environment that influences the approach of reactants. researchgate.net
Historical Perspectives on its Emergence in Synthetic and Mechanistic Studies
The development of chiral amino alcohols as catalysts and auxiliaries has been a pivotal advancement in asymmetric synthesis. While the precise first synthesis of this compound is not easily pinpointed in early literature, its emergence is intrinsically linked to the broader exploration of β-amino alcohols for inducing chirality in chemical reactions. Traditionally, enantiopure vicinal amino alcohols were accessed through the derivatization of the chiral pool of amino acids. diva-portal.org More direct synthetic routes, such as the amination of chiral epoxides and the asymmetric reduction of α-amino ketones, have also been developed. researchgate.net
A significant breakthrough in the application of chiral amino alcohols came with the discovery of their ability to catalyze the enantioselective addition of organozinc reagents to aldehydes. wikipedia.orgmdpi.com This reaction, which forms a new carbon-carbon bond and a stereocenter, has become a benchmark for testing the efficacy of new chiral ligands. The pioneering work in this area demonstrated that catalytic amounts of chiral β-amino alcohols could achieve high levels of enantioselectivity, paving the way for the widespread use of compounds like this compound. wikipedia.org The success of these early examples spurred further research into the design and synthesis of new chiral amino alcohol ligands and their application in a variety of asymmetric transformations. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Light yellow viscous liquid |
| CAS Number | 2202-69-9 |
| Descriptor | Value |
| IUPAC Name | (S)-2-(dimethylamino)-1-phenylethanol |
| InChI | InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1 |
| InChIKey | FUKFNSSCQOYPRM-QMMMGPOBSA-N |
| Canonical SMILES | CN(C)CC@HO |
Structure
2D Structure
Properties
IUPAC Name |
(1S)-2-(dimethylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFNSSCQOYPRM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448409 | |
| Record name | AG-E-60862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-69-9 | |
| Record name | AG-E-60862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Dimethylamino 1 Phenylethanol and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. mdpi.comnih.govnih.govresearchgate.net These biocatalytic methods operate under mild conditions and can achieve high enantioselectivity, making them attractive for the synthesis of (S)-2-Dimethylamino-1-phenylethanol. nih.govnih.gov
Asymmetric Bioreduction of Prochiral Ketones to Chiral Alcohols
A key strategy for the synthesis of this compound is the asymmetric bioreduction of the corresponding prochiral ketone, 2-dimethylamino-1-phenylethanone. This transformation is often accomplished using enzymes or whole microorganisms that possess stereoselective carbonyl reductases. nih.govresearchgate.net
Alcohol dehydrogenases (ADHs) are a class of enzymes widely employed for the asymmetric reduction of ketones. acs.org These enzymes, often requiring a cofactor such as NAD(P)H, can exhibit high enantioselectivity, producing the desired (S)- or (R)-alcohol. While specific studies on the use of isolated ADHs for the synthesis of this compound are not extensively documented, research on analogous ketones provides valuable insights. For instance, engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases have shown the ability to catalyze the asymmetric reductive amination of α-hydroxy ketones, a reaction type relevant to the synthesis of chiral amino alcohols. nih.gov
The stereoselectivity of these enzymatic reductions can be influenced by the enzyme's structure and the substrate's characteristics. For example, the reduction of 2-chloro-1-phenylethanone using a diketoreductase (DKR) from Acinetobacter baylyi can yield either the (R)- or (S)-alcohol depending on mutations at a key tryptophan residue (Trp222). The wild-type enzyme favors the production of the (R)-alcohol, while a W222F mutant displays a preference for the (S)-enantiomer. nih.gov This highlights the potential for protein engineering to tailor enzymatic systems for the specific synthesis of this compound.
A study on the deracemization of 1-phenylethanols utilized an (R)-selective alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) for the reduction of acetophenone (B1666503). mdpi.com This demonstrates the potential of commercially available ADHs for the synthesis of chiral phenylethanol derivatives.
Table 1: Examples of Enzymatic Systems for Asymmetric Ketone Reduction
| Enzyme/System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Diketoreductase (W222F mutant) | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | Not specified | nih.gov |
| Lactobacillus kefir ADH (LK-ADH) | Acetophenone | (R)-1-phenylethanol | >99% | mdpi.com |
| Engineered Amine Dehydrogenase (SpAmDH) | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | >99% | nih.gov |
Employing whole microbial cells as biocatalysts offers several advantages, including the presence of endogenous cofactor regeneration systems, which are crucial for the economic feasibility of reductase-catalyzed reactions. nih.gov Various microorganisms, such as yeasts and bacteria, have been investigated for the asymmetric reduction of ketones to produce chiral alcohols. nih.govmdpi.com
While specific data on the use of whole-cell systems for the direct synthesis of this compound is limited, studies on similar substrates are informative. For example, Bacillus cereus TQ-2 has been identified as a biocatalyst for the anti-Prelog reduction of acetophenone to (R)-1-phenylethanol with 99% enantiomeric excess. mdpi.com This highlights the potential for screening and identifying novel microorganisms capable of producing the desired (S)-enantiomer of 2-Dimethylamino-1-phenylethanol.
Yeast strains, particularly from the genera Saccharomyces, Pichia, and Candida, are well-known for their reductase activities. Saccharomyces cerevisiae has been used for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to (R)-phenyl-1,2-ethanediol. westlake.edu.cn Furthermore, engineered Pichia pastoris strains have been developed for improved NADH regeneration, enhancing their performance in whole-cell bioreductions. mdpi.comnih.gov
Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst for asymmetric reductions. A patent describes the use of baker's yeast for the biological asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives from the corresponding ketones, achieving yields above 74% and enantiomeric excesses greater than 97%. This process involves suspending wet yeast cells in a phosphate (B84403) buffer with the substrate, a co-substrate like glucose or ethanol (B145695), and reacting at a controlled temperature.
Table 2: Asymmetric Reduction of 2,2',4'-trichloroacetophenone (B44736) using Baker's Yeast
| pH | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess (ee) (%) |
| 6.9 | 24 | 60.1 | 92.2 |
| 8.0 | 60 | 55.7 | 93.8 |
Data adapted from a patent describing the synthesis of a (S)-2-chloro-1-phenylethanol derivative.
The enantioselectivity and yield of these reactions can be influenced by the specific strain of the microorganism and the reaction conditions.
Optimization of Biocatalytic Reaction Conditions and Process Parameters
To enhance the efficiency of biocatalytic synthesis, it is crucial to optimize various reaction parameters. Factors such as pH, temperature, substrate concentration, and the choice of co-substrate and solvent can significantly impact enzyme activity and stability, and consequently, the product yield and enantioselectivity. nih.gov
The optimal pH for biocatalytic reductions is typically around neutral (pH 7.0), though this can vary depending on the specific enzyme or microorganism. mdpi.com Temperature also plays a critical role, with most biocatalytic reductions being performed at temperatures between 25°C and 40°C. mdpi.com
Substrate and product inhibition can be a limiting factor in biocatalytic processes. High concentrations of the ketone substrate or the alcohol product can be toxic to the microbial cells or inhibit the enzyme's activity. Strategies to overcome this include fed-batch processes, where the substrate is added incrementally, or the use of biphasic systems to remove the product from the aqueous phase as it is formed. nih.gov
The choice of a co-substrate for cofactor regeneration is also important. Glucose is commonly used as it can be readily metabolized by many microorganisms to produce the necessary NAD(P)H. nih.gov The addition of a water-miscible organic solvent, such as isopropanol, can sometimes improve substrate solubility and aid in cofactor regeneration.
Asymmetric Chemical Synthesis Strategies
While biocatalytic methods offer significant advantages, asymmetric chemical synthesis remains a powerful tool for the preparation of enantiomerically pure compounds like this compound. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One of the most direct methods for synthesizing β-amino alcohols is the reductive cross-coupling of aldehydes and imines. acs.org However, achieving high diastereoselectivity and enantioselectivity in this transformation can be challenging.
Another common approach is the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with chiral catalysts. While specific examples for 2-dimethylamino-1-phenylethanone are not abundant in the literature, methods developed for other α-amino ketones could potentially be adapted. scilit.com
The synthesis of chiral β-amino alcohols can also be accomplished through the ring-opening of chiral epoxides with amines. For instance, the reaction of styrene (B11656) oxide with an appropriate amine can lead to the formation of 2-amino-1-phenylethanol (B123470) derivatives. chemicalbook.com The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the mechanism of the ring-opening reaction.
Furthermore, multi-step synthetic sequences starting from readily available chiral precursors, such as amino acids, can be employed. nih.gov These routes, while often longer, can provide excellent stereocontrol.
Asymmetric Reduction Methodologies
Asymmetric reduction of a prochiral ketone precursor is one of the most direct and efficient routes to obtaining enantiopure this compound. This involves the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.
Catalytic transfer hydrogenation represents a powerful method for the asymmetric reduction of ketones. This technique involves the transfer of hydrogen from a donor molecule to the substrate, mediated by a metal catalyst complexed with a chiral ligand. While specific examples for 2-(Dimethylamino)-1-phenylethanone are detailed in the following section, the general principle is widely applied. For instance, the hydrogenation of acetophenone over nickel catalysts in the presence of ammonia (B1221849) is a known route to α-phenylethylamine, demonstrating the utility of catalytic reduction in generating chiral amine compounds. orgsyn.org
The stereoselective reduction of the precursor, 2-(Dimethylamino)-1-phenylethanone, is a cornerstone for producing this compound. This transformation can be achieved through both chemical and biocatalytic methods, which are capable of delivering high levels of enantioselectivity.
Chemical methods often employ chiral reducing agents. For example, chiral reagents prepared from lithium aluminum hydride and chiral amino alcohols can reduce ketones asymmetrically. acs.org A notable reagent derived from (+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol has been shown to reduce acetophenone to (R)-phenylmethylcarbinol with up to 68% enantiomeric excess (e.e.). acs.org Another versatile method involves the use of samarium(II) iodide for the reduction of β-amino ketones, where the choice of N-protecting group can direct the stereochemical outcome to either syn or anti 1,3-amino alcohols with high yields. nih.gov
Biocatalytic reductions offer an environmentally friendly and highly selective alternative. The use of microorganisms or isolated enzymes can provide access to the desired (S)-enantiomer with excellent purity. The yeast Rhodotorula glutinis has been successfully used for the asymmetric reduction of acetophenone and its analogs, yielding the corresponding (S)-alcohols with over 99% e.e. nih.gov Similarly, diketoreductase (DKR) enzymes and their engineered mutants are effective catalysts for the stereoselective reduction of ketones to chiral alcohols, including halogenated precursors that are structurally similar to the target substrate. researchgate.net
| Precursor | Reducing Agent/Catalyst | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| Acetophenone | LiAlH₄-(+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol | R | 68% | - | acs.org |
| Acetophenone | Immobilized Rhodotorula glutinis | S | >99% | 77% | nih.gov |
| N-protected β-amino ketones | Samarium(II) Iodide (SmI₂) | syn or anti | High | High | nih.gov |
| 2-chloro-1-phenylethanone | Diketoreductase (DKR) W222F mutant | S | - | - | researchgate.net |
Stereoselective Alkylation and Nucleophilic Addition Reactions
An alternative to asymmetric reduction involves the stereoselective formation of a carbon-carbon or carbon-nitrogen bond. Nucleophilic addition reactions are fundamental to this approach. youtube.com This can involve the addition of an organometallic reagent to an imine or the addition of an amine nucleophile to an electrophilic carbon. For example, the enantioselective synthesis of (S)-1-phenylethan-1-amine can be achieved by condensing acetophenone with a chiral sulfinamide, followed by diastereoselective reduction of the resulting imine intermediate. youtube.com The choice of reducing agent, such as sodium borohydride (B1222165) or L-selectride, dictates the stereochemical outcome. youtube.com
Furthermore, the general strategy of nucleophilic addition of various C-, N-, O-, and S-nucleophiles to imines, often facilitated by organocatalysts, provides a versatile platform for constructing chiral amine derivatives. nih.gov The use of N-functionalized hydroxylamine (B1172632) reagents as stable imine precursors has also been reported as a streamlined method for these additions. nih.gov
Enantiomeric Resolution and Deracemization Techniques
When a racemic mixture of 2-Dimethylamino-1-phenylethanol is synthesized, the separation of the desired (S)-enantiomer is necessary. Classical resolution involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by removal of the resolving agent.
More advanced techniques include deracemization, which aims to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield. A chemoenzymatic deracemization process has been developed for 1-phenylethanols, which are structurally related to the target compound. nih.gov This one-pot method combines a manganese-driven oxidation of the alcohol to the corresponding ketone with a subsequent, highly enantioselective enzymatic reduction to yield a single enantiomer of the alcohol with over 99% e.e. and high chemical yield. nih.gov The use of a polydimethylsiloxane (B3030410) (PDMS) membrane to compartmentalize the incompatible oxidation and reduction reactions is key to the success of this process. nih.gov
| Substrate | Method | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| rac-1-phenylethanol | Mn-driven oxidation & LK-ADH enzymatic reduction | (R)-1-phenylethanol | >99% | 96% | nih.gov |
| Methyl- and chloro-substituted 1-phenylethanols | Mn-driven oxidation & LK-ADH enzymatic reduction | (R)-alcohols | >99% | up to 93% | nih.gov |
Synthesis of Key Precursors and Synthetic Intermediates
The availability of the starting materials is crucial for an efficient synthesis. The primary precursor for the asymmetric reduction route is the corresponding α-amino ketone.
Preparation of 2-(Dimethylamino)-1-phenylethanone
The key precursor, 2-(Dimethylamino)-1-phenylethanone, can be synthesized through several routes. One common method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A procedure for a homologous compound, β-dimethylaminopropiophenone hydrochloride, involves reacting acetophenone with dimethylamine (B145610) hydrochloride and paraformaldehyde in ethanol with a catalytic amount of hydrochloric acid. orgsyn.org This reaction proceeds by forming a Mannich base and provides a reliable template for synthesizing α-amino ketones. The reaction mixture is typically refluxed for a couple of hours, and the product is isolated as its hydrochloride salt upon cooling and addition of an anti-solvent like acetone. orgsyn.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | Dimethylamine hydrochloride | Paraformaldehyde | Ethanol / HCl | β-Dimethylaminopropiophenone hydrochloride | 66% | orgsyn.org |
Generation of Related Amino Ketones for Subsequent Transformation
The synthesis of α-amino ketones is a critical precursor step for producing 2-dimethylamino-1-phenylethanol and its stereoisomers. These ketones are valuable intermediates as the carbonyl group allows for subsequent transformation into the desired amino alcohol. chemicalbook.com
A well-established method for the synthesis of α-amino ketones is the Mannich reaction. This reaction typically involves the aminoalkylation of a ketone, such as acetophenone, with an amine and a non-enolizable aldehyde, like formaldehyde (B43269) (often used in its paraformaldehyde form). For instance, the synthesis of 2-(dimethylamino)-1-phenylethanone can be achieved by reacting acetophenone with dimethylamine hydrochloride and paraformaldehyde. This reaction is generally carried out under reflux conditions in a suitable solvent like ethanol, often with the addition of a catalytic amount of strong acid, such as hydrochloric acid. orgsyn.org The resulting α-amino ketone is typically isolated as its hydrochloride salt, which can then be neutralized to yield the free base.
The general reaction scheme for the synthesis of a related compound, β-dimethylaminopropiophenone hydrochloride, which illustrates the Mannich reaction principle, is as follows: Acetophenone, dimethylamine hydrochloride, and paraformaldehyde are refluxed in ethanol with a catalytic amount of concentrated hydrochloric acid. orgsyn.org After the reaction is complete, the product crystallizes upon cooling and addition of a solvent like acetone. orgsyn.org This methodology is analogous to the synthesis of 2-(dimethylamino)-1-phenylethanone.
While the Mannich reaction provides a straightforward route to racemic α-amino ketones, other modern synthetic strategies have been developed to achieve this transformation, sometimes with a degree of stereocontrol. These can include direct C-H amination of ketones using various catalysts. However, for the specific purpose of generating the precursor for this compound, the Mannich reaction followed by stereoselective reduction remains a common and practical approach.
The subsequent step, the reduction of the prochiral ketone, is where the stereochemistry of the final amino alcohol is determined. The transformation of the amino ketone to the desired chiral amino alcohol is a crucial step that has been the subject of considerable research. The stereoselective reduction of the carbonyl group in 2-dimethylamino-1-phenylethanone is pivotal for obtaining the enantiomerically pure this compound.
One promising approach for this transformation is biocatalytic reduction. Enzymes such as diketoreductases (DKRs) have been shown to be effective in the stereoselective reduction of ketones to chiral alcohols. researchgate.net Research on the reduction of analogous compounds, such as 2-chloro-1-phenylethanone, has demonstrated that the enantiopreference of these enzymes can be controlled. For example, a wild-type diketoreductase may exhibit a preference for producing the (R)-alcohol, while specific mutations in the enzyme's active site can switch the preference to favor the (S)-alcohol. researchgate.net This highlights the potential for engineering a biocatalyst to achieve the desired (S)-configuration for 2-dimethylamino-1-phenylethanol with high enantiomeric excess.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the structure of (S)-2-Dimethylamino-1-phenylethanol. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the various carbon environments in the molecule.
The expected chemical shifts in the ¹H NMR spectrum of this compound include signals for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, the methylene (B1212753) protons adjacent to the nitrogen, and the methyl protons of the dimethylamino group. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) provide information about adjacent protons.
Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbons of the dimethylamino group. nih.gov
To establish unambiguous assignments and to probe the stereochemistry and conformation, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical and conformational analysis, as it provides information about the spatial proximity of protons.
The determination of the absolute configuration of chiral amino alcohols like this compound can be achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR spectroscopy. nih.gov These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for the quantification of enantiomeric excess.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table is generated based on typical chemical shift values for the functional groups present.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.2-7.4 (m, 5H) | 125-129 (aromatic CHs), ~140 (quaternary aromatic C) |
| CH-OH | ~4.8 (dd, 1H) | ~70-75 |
| CH₂-N | ~2.3-2.5 (m, 2H) | ~65-70 |
| N(CH₃)₂ | ~2.2 (s, 6H) | ~45 |
NMR spectroscopy is a powerful technique for real-time reaction monitoring, allowing for the observation of the consumption of starting materials and the formation of products. In the synthesis of this compound, ¹H NMR can be used to track the progress of the reaction by monitoring the appearance of characteristic signals of the product and the disappearance of reactant signals. nih.gov This enables the optimization of reaction conditions such as temperature, time, and catalyst loading.
Furthermore, NMR is instrumental in assessing the purity of the final product. The presence of impurities can be detected by the appearance of extra signals in the NMR spectrum. For chiral compounds, the enantiomeric purity is a critical quality attribute. Chiral analysis using NMR, often involving derivatization to form diastereomers, allows for the determination of the enantiomeric excess (ee) of the desired (S)-enantiomer. nih.gov
Mass Spectrometry Techniques in Molecular Structure Confirmation
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway is the alpha-cleavage (benzylic cleavage) adjacent to the phenyl group and the hydroxyl group, leading to the formation of a stable benzylic cation. Another characteristic fragmentation is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, resulting in an iminium ion, [CH₂=N(CH₃)₂]⁺, which is typically observed at m/z 58.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov In the positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion, [M+H]⁺.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. Collision-induced dissociation (CID) of the parent ion would likely lead to the neutral loss of water from the protonated molecule. Similar to GC-MS, fragmentation involving the cleavage of the side chain can also occur, providing confirmatory structural data. ESI-MS is also a valuable tool for monitoring the synthesis and purification of the compound. rug.nl
Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. nist.gov The IR spectrum of this compound provides clear evidence for its key functional groups.
The presence of the hydroxyl (-OH) group is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibration of the dimethylamino group typically appears in the 1000-1250 cm⁻¹ region. The aromatic phenyl group gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) ring are also expected in the 690-770 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR absorption frequencies for the functional groups present.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Aromatic C=C | C=C stretch | 1450-1600 |
| Amino C-N | C-N stretch | 1000-1250 |
| Aromatic C-H | C-H bend (out-of-plane) | 690-770 |
Analysis of Diagnostic Vibrational Modes and Hydrogen Bonding
The vibrational spectrum of this compound is characterized by specific vibrational modes that are sensitive to its molecular structure, including the presence and nature of hydrogen bonds. The molecule contains both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a nitrogen atom in the dimethylamino group, which can act as a hydrogen bond acceptor. nih.gov This duality allows for the potential formation of intramolecular hydrogen bonds, likely between the hydroxyl hydrogen and the nitrogen lone pair, which would significantly influence the conformational stability and vibrational frequencies.
In related molecules like 2-phenylethanol (B73330), studies have shown that non-planar gauche conformations are predominant and are stabilized by intramolecular interactions between the hydroxyl hydrogen and the phenyl ring. researchgate.net The vibrational frequencies for these stable conformers have been computed, providing a basis for assigning normal modes. researchgate.net For this compound, the O-H stretching vibration is a key diagnostic mode. In a non-hydrogen-bonded (free) state, this mode would appear at a higher frequency, while the formation of an intramolecular hydrogen bond would cause a red shift (a shift to lower frequency) and a broadening of the absorption band.
Other diagnostic vibrational modes would include the C-O stretching, C-N stretching, and the various bending and torsional modes associated with the ethylamino side chain and its connection to the phenyl ring. The low-frequency region of the Raman spectrum, particularly between 280-400 cm⁻¹, is also of interest, as studies on similar molecules like 1-phenylethanol (B42297) and 1-phenylethylamine (B125046) have shown characteristic couplets in this range that are sensitive to the molecular conformation. nih.govresearchgate.net
Table 1: Potential Diagnostic Vibrational Modes for this compound and their Expected Behavior
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Influence of Hydrogen Bonding |
| O-H Stretch | 3200 - 3600 | Red-shift and broadening upon H-bond formation. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Generally less sensitive to conformation. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Can be influenced by local steric environment. |
| C-O Stretch | 1000 - 1260 | Position sensitive to H-bonding at the OH group. |
| C-N Stretch | 1000 - 1250 | Position sensitive to H-bonding at the N atom. |
| Phenyl Ring Modes | 1400 - 1600 | Characteristic bands for the substituted benzene ring. |
| Low-Frequency Torsions | < 400 | Highly sensitive to overall molecular conformation. |
This table is predictive and based on general spectroscopic principles and data from analogous compounds.
Chiroptical Spectroscopy for Chiral Properties
As a chiral molecule, this compound interacts differently with left and right circularly polarized light, a property that is probed by chiroptical spectroscopic techniques.
Electronic Circular Dichroism (ECD) Studies
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral centers and studying conformational changes.
For the analogous compound (R)-(+)-1-phenylethanol, ECD studies have been conducted in jet-cooled conditions to obtain high-resolution spectra. These experimental studies, when compared with theoretical computations, allow for a confident assignment of the observed vibronic bands. The ECD spectrum is often dominated by Herzberg-Teller contributions, and both the ECD spectrum and the anisotropy factors are significantly modulated by Duschinsky mixings.
Raman Optical Activity (ROA) Spectroscopy
Raman Optical Activity (ROA) is a vibrational chiroptical spectroscopy that measures the small intensity difference in the Raman scattering of right and left circularly polarized light. nih.gov ROA is particularly sensitive to the stereochemistry of chiral molecules and provides detailed information about the solution-state conformation.
Studies on the closely related compounds 1-phenylethanol and 1-phenylethylamine have demonstrated the power of ROA in conjunction with ab initio calculations to probe their chiral structure. nih.govresearchgate.net For these molecules, significant ROA signals, in the form of couplets, were observed in the 280-400 cm⁻¹ spectral region. nih.gov The simulation of ROA spectra requires averaging over multiple accessible conformations to achieve good agreement with experimental data, highlighting the importance of conformational flexibility. nih.govcas.cz This approach has been shown to be highly reliable for the assignment of absolute configuration. nih.gov
For this compound, it is anticipated that ROA would be an equally, if not more, powerful tool. The increased conformational complexity due to the dimethylamino group would lead to a rich ROA spectrum. By comparing the experimental ROA spectrum with quantum chemical predictions for different conformers, it would be possible to gain detailed insights into the predominant solution-state structure and the nature of intramolecular interactions.
Gas-Phase Spectroscopic Investigations of Isolated Clusters
Studying molecules in the gas phase, particularly in supersonic jets, allows for the investigation of their intrinsic properties free from solvent effects. The formation of clusters with solvent molecules in the jet also provides a bottom-up approach to understanding solvation.
Resonant Two-Photon Ionization Time of Flight (R2PI-TOF) Spectroscopy
Resonant Two-Photon Ionization (R2PI) combined with Time-of-Flight (TOF) mass spectrometry is a highly sensitive and selective technique for obtaining electronic spectra of jet-cooled molecules and their clusters. aps.org In an R2PI experiment, a tunable laser excites the molecule to an excited electronic state, and a second photon ionizes it. The resulting ion is then detected in a TOF mass spectrometer. By scanning the wavelength of the excitation laser, a mass-selected excitation spectrum is obtained.
This technique is well-suited for studying the spectroscopy of this compound and its clusters. The phenyl ring serves as an excellent chromophore for the initial resonant excitation. R2PI-TOF would allow for the separate investigation of the monomer and its clusters with water or other solvents, as they would have different masses. The vibronically resolved spectra obtained would provide information on the frequencies of the ground and excited state vibrations and how they are perturbed by the formation of intramolecular or intermolecular hydrogen bonds. While specific R2PI-TOF studies on this compound are not prevalent, the methodology has been successfully applied to a wide range of aromatic molecules. nih.gov
Infrared Ion-Dip Spectroscopy for Conformational Mapping
Infrared (IR) ion-dip spectroscopy is a powerful double-resonance technique used to obtain conformer-specific IR spectra of jet-cooled molecules and clusters. In this method, the population of a specific conformer, selected by the R2PI laser, is depleted by a tunable IR laser if the IR frequency is resonant with a vibrational transition of that conformer. This depletion is observed as a "dip" in the R2PI signal.
This technique would be invaluable for unraveling the conformational landscape of this compound. For instance, if the R2PI spectrum shows multiple electronic origins corresponding to different conformers, IR ion-dip spectroscopy can be used to record the IR spectrum of each one individually. This is particularly useful for probing the O-H stretching region. Different conformers, especially those with and without an intramolecular hydrogen bond, would exhibit distinct O-H stretching frequencies. This has been demonstrated for 2-phenylethanol and its water complexes, where IR-UV ion-dip spectroscopy was used to distinguish between different structures based on their unique IR signatures. capes.gov.br By comparing the experimental IR spectra with theoretical predictions for various possible structures, a definitive conformational assignment can be made.
Table 2: Summary of Advanced Spectroscopic Techniques and Their Application to this compound
| Technique | Information Obtained | Relevance to this compound |
| Vibrational Spectroscopy | Functional groups, hydrogen bonding, molecular structure. | Identify key vibrational modes and the presence of intramolecular H-bonds. |
| ECD Spectroscopy | Absolute configuration, electronic transitions, conformation. | Determine the absolute stereochemistry and study solution-state conformations. |
| ROA Spectroscopy | Detailed 3D structure and conformation in solution. | Provide a detailed picture of the solution-state structure and assign absolute configuration. |
| R2PI-TOF Spectroscopy | Electronic spectra of isolated molecules and clusters. | Study the intrinsic electronic properties and the effect of microsolvation. |
| IR Ion-Dip Spectroscopy | Conformer-specific vibrational spectra in the gas phase. | Unambiguously identify and characterize different conformers. |
Computational and Theoretical Investigations of S 2 Dimethylamino 1 Phenylethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Pathways
Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. Methods such as ab initio and Density Functional Theory (DFT) are used to model the electronic structure, which is intrinsically linked to the molecule's reactivity. mdpi.com
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods widely employed in computational catalysis. numberanalytics.com DFT, based on the Hohenberg-Kohn theorem, posits that the ground-state electron density of a system determines its ground-state energy. numberanalytics.com These methods are instrumental in calculating reaction energies, activation barriers, and predicting the structures and properties of catalysts. numberanalytics.commdpi.com
For (S)-2-Dimethylamino-1-phenylethanol, these calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and determine atomic charges. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack, thereby mapping potential reactivity pathways. For instance, studies on analogous molecules like 2-amino-1-phenyl-ethanol (APE) have utilized ab initio calculations to understand its fundamental properties and interactions. researchgate.net While specific extensive DFT studies on this compound are not widely published in isolation, the principles are directly applicable. The electronic structure dictates how it will coordinate to a metal center when used as a ligand or how it will interact with a substrate when acting as an organocatalyst.
Computed Molecular Properties of 2-Dimethylamino-1-phenylethanol Below is a table of computed descriptors for the parent molecule, 2-Dimethylamino-1-phenylethanol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| IUPAC Name | 2-(dimethylamino)-1-phenylethanol | PubChem |
| InChIKey | FUKFNSSCQOYPRM-UHFFFAOYSA-N | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
This data is for the general structure and not specific to the (S)-enantiomer, but the scalar properties are identical.
The flexibility of the ethanolamine (B43304) side chain in this compound means it can adopt multiple conformations. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers. This is achieved by systematically rotating the single bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting geometry.
Studies on similar flexible molecules, such as 2-amino-1-phenyl-ethanol, show that the conformational preferences are heavily influenced by intramolecular interactions, like the hydrogen bond between the hydroxyl group (OH) and the amino group (N). researchgate.net For this compound, a similar intramolecular hydrogen bond is expected to be a key factor in stabilizing certain conformations. The relative energies of different conformers and the energy barriers between them determine the conformational population at a given temperature. Understanding the preferred conformation is crucial, as it dictates the three-dimensional shape of the molecule, which in turn influences its effectiveness as a chiral ligand or catalyst in asymmetric synthesis.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation
While quantum chemical calculations often model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations provide a way to understand their behavior over time in a more realistic, solvated environment. rsc.org
MD simulations can model the complex intermolecular interactions between this compound and surrounding solvent molecules. Hydration studies, in particular, are critical for understanding its behavior in aqueous solutions.
Computational and spectroscopic studies on the closely related noradrenaline analogue, 2-amino-1-phenyl-ethanol (APE), have provided significant insights into its hydration. researchgate.netmonash.edu These studies revealed that water molecules can interact with APE in distinct ways: a water molecule can either form a hydrogen bond with the ethanol (B145695) group while leaving the intramolecular OH···N hydrogen bond intact, or it can insert itself into this intramolecular bond. researchgate.net As more water molecules are added, they can form linear chains or even cyclic structures, such as a water tetramer, that bridge the functional groups of the ethanolamine side chain. researchgate.net These explicit solvent interactions significantly affect the molecule's structure and electronic properties. Similar detailed hydration patterns are expected for this compound, influencing its solubility and its presentation as a chiral entity in solution.
The solvent can have a profound effect on both the conformation and reactivity of a solute. MD simulations can capture how the solvent shell influences the conformational equilibrium of this compound. For example, a polar solvent might stabilize a more extended, polar conformer over a more compact one that is favored in the gas phase by an intramolecular hydrogen bond.
Torsional path integral Monte Carlo (TPIMC) methods have been used to study the conformation of flexible molecules like APE in hydrated clusters. researchgate.net These studies showed that the hydration number (the number of surrounding water molecules) can impact the conformational distribution of the molecule, especially at lower temperatures. researchgate.net By altering the preferred conformation, the solvent indirectly influences the molecule's reactivity. The shape presented to an approaching reactant or metal center is modified by the solvent, which can affect the stereoselectivity of a catalyzed reaction.
Predictive Modeling in Asymmetric Synthesis and Catalysis
One of the most powerful applications of computational chemistry is the rational design and prediction of catalyst performance. nih.gov Computational modeling can be used to simulate catalytic cycles, analyze transition states, and predict the enantiomeric excess (e.e.) of a reaction. numberanalytics.comnih.gov
For this compound, predictive modeling is key to understanding its role as a chiral ligand or catalyst. When it coordinates to a metal, computational models can predict the geometry of the resulting complex. By modeling the subsequent reaction pathway with a substrate, researchers can calculate the activation energies for the pathways leading to the different stereoisomeric products. mdpi.com The transition state with the lower activation energy corresponds to the major product, allowing for a theoretical prediction of enantioselectivity.
This predictive power accelerates the discovery of effective catalysts. Instead of synthesizing and testing a large number of potential catalysts through trial and error, computational methods can screen candidates in silico to identify the most promising ones for experimental investigation. nih.gov For example, modeling could be used to predict how modifications to the structure of this compound—such as changing the N,N-dimethyl group to a different alkyl group—would affect the outcome of a specific asymmetric addition reaction. This approach combines fundamental understanding from quantum mechanics with practical applications in catalyst design. numberanalytics.com
In Silico Design of Chiral Catalytic Systems and Ligand Architectures
The quest for efficient and highly selective chiral catalysts is a central theme in asymmetric synthesis. This compound, with its stereogenic center and dual nitrogen and oxygen donor sites, represents a valuable scaffold for the development of chiral ligands. Computational methods play a pivotal role in the rational design of these ligands and their corresponding catalytic systems, moving beyond traditional trial-and-error approaches. nih.gov
The design process often begins with the creation of a virtual library of ligand derivatives based on the this compound backbone. Modifications can be systematically introduced, such as the substitution of the phenyl ring or alterations to the N,N-dimethylamino group. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are then employed to calculate the geometric and electronic properties of these virtual ligands and their metal complexes. These calculations can predict the stability of the catalyst, the coordination geometry around the metal center, and the electronic effects induced by the ligand.
Interactive Table:
| Computational Method | Application in Catalyst Design | Predicted Properties |
| Quantum Mechanics (QM) / DFT | Optimization of ligand and catalyst geometry | Stability, coordination geometry, electronic properties |
| Transition State Theory | Modeling of catalytic cycle | Enantioselectivity, reaction barriers, turnover frequencies |
| Molecular Mechanics (MM) | Conformational analysis of ligands | Low-energy conformers, steric hindrance |
Elucidation of Reaction Mechanisms and Transition States
A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and improving catalyst performance. Computational chemistry provides a virtual window into the intricate details of a chemical transformation, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally.
For reactions catalyzed by a system involving this compound as a chiral ligand, computational studies can map out the entire reaction pathway. This involves identifying the reactants, intermediates, transition states, and products, and calculating their relative energies. DFT calculations are the workhorse for these investigations, providing a good balance between accuracy and computational cost.
The elucidation of the transition state is of particular importance. By analyzing its geometry, it is possible to understand the key interactions that determine the stereochemical outcome of the reaction. For example, the orientation of the substrate relative to the chiral ligand in the transition state can reveal the origin of enantioselectivity. Furthermore, computational methods can be used to calculate kinetic isotope effects (KIEs), which can be compared with experimental data to validate the proposed mechanism and transition state structure. While not directly studying this compound, computational studies on enzymes like phenylethanolamine N-methyltransferase demonstrate how DFT can be used to elucidate SN2 reaction mechanisms, a common pathway in catalysis. nih.gov
Interactive Table:
| Mechanistic Insight | Computational Tool | Information Gained |
| Reaction Pathway | DFT Energy Calculations | Relative energies of reactants, intermediates, transition states, and products |
| Transition State Geometry | Transition State Optimization | Key intermolecular interactions, origin of stereoselectivity |
| Validation of Mechanism | Kinetic Isotope Effect (KIE) Calculation | Comparison with experimental data to confirm the proposed mechanism |
Computational Assessment of Host-Guest Interactions
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to various fields, including separation science, sensing, and drug delivery. Computational methods are invaluable for studying the non-covalent interactions that govern host-guest complexation.
Monomer-Template Affinity in Molecularly Imprinted Polymers
Molecularly Imprinted Polymers (MIPs) are synthetic receptors created by polymerizing functional and cross-linking monomers in the presence of a template molecule. After removal of the template, cavities are left in the polymer matrix that are complementary in shape, size, and functionality to the template, enabling selective rebinding of the guest molecule. researchgate.netnih.gov
When using this compound as a template, computational studies can be instrumental in the rational design of the MIP. researchgate.netmdpi.com The first and most critical step is the selection of a suitable functional monomer that will interact strongly and specifically with the template during the pre-polymerization stage. Computational screening of a virtual library of functional monomers can be performed to assess their binding affinity for this compound.
DFT calculations are commonly used to compute the binding energy between the template and each functional monomer. nih.gov These calculations can also reveal the nature of the interactions, such as hydrogen bonding between the hydroxyl group of the template and a functional group on the monomer, or electrostatic interactions involving the dimethylamino group. Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of the template-monomer complex in a simulated solvent environment, providing insights into the stability of the complex and the optimal template-to-monomer ratio. This computational pre-screening significantly reduces the experimental effort required to develop a highly selective MIP.
Interactive Table:
| Computational Approach | Stage of MIP Development | Key Information Obtained |
| DFT Calculations | Monomer Selection | Binding energy, nature of template-monomer interactions |
| Molecular Dynamics (MD) | Pre-polymerization | Stability of template-monomer complex, optimal monomer ratio |
| Combined QM/MM | Polymer-Template Interaction | Detailed analysis of binding site and selectivity |
Applications of S 2 Dimethylamino 1 Phenylethanol in Asymmetric Synthesis and Catalysis
Role as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. The inherent chirality of (S)-2-Dimethylamino-1-phenylethanol allows for its use in directing the formation of new stereocenters in a predictable manner.
Diastereoselective Reactions Utilizing Derived Amides and Esters
Amides and esters derived from this compound can serve as effective chiral auxiliaries in diastereoselective reactions, such as the alkylation of enolates. While direct studies on amides derived from this specific amino alcohol are not extensively documented, the principles can be understood from the well-established use of other chiral auxiliaries like oxazolidinones. d-nb.inforesearchgate.net For instance, N-acyl derivatives of chiral auxiliaries can be deprotonated to form chiral enolates, which then react with electrophiles from the less sterically hindered face, leading to high diastereoselectivity. researchgate.net The resulting product can then be hydrolyzed to yield the desired chiral carboxylic acid derivative, and the chiral auxiliary can be recovered.
Similarly, esters of this compound can be employed in stereoselective transformations. In an educational laboratory setting, the enzymatic resolution of racemic 1-phenylethanol (B42297) is often demonstrated through transesterification with vinyl acetate (B1210297). nih.gov This highlights the potential for creating chiral esters from this scaffold, which can then be used in subsequent stereoselective reactions. The stereochemistry of the alcohol moiety would influence the approach of reagents, thereby controlling the formation of new stereocenters.
The following table illustrates the diastereoselective alkylation of N-propionyl derivatives of a chiral oxazolidinone, a system analogous to what could be expected from amides of this compound.
Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone
| Entry | Electrophile | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Benzyl (B1604629) bromide | N-(2-Benzylpropanoyl)oxazolidinone | >99:1 |
| 2 | Ethyl iodide | N-(2-Ethylpropanoyl)oxazolidinone | 98:2 |
| 3 | Isopropyl iodide | N-(2-Isopropylpropanoyl)oxazolidinone | 97:3 |
Data adapted from analogous systems to illustrate the principle.
Applications in Asymmetric Reduction Processes
This compound can be utilized in asymmetric reduction processes, particularly for the synthesis of chiral alcohols from prochiral ketones. Its role can be as a precursor to a chiral catalyst or as a chiral ligand for a reducing agent. The asymmetric reduction of acetophenone (B1666503) to (S)-1-phenylethanol is a well-studied transformation, often catalyzed by enzymes like (S)-1-phenylethanol dehydrogenase (PEDH). nih.gov This enzyme demonstrates the stereospecific transfer of a hydride to the re-face of the ketone, yielding the (S)-alcohol with high enantiomeric excess. nih.gov
In chemical reductions, chiral amino alcohols are precursors to oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com While direct use of this compound in a classic CBS reduction is less common, analogous chiral lactam alcohols have been shown to generate oxazaborolidine catalysts in situ for the enantioselective reduction of various ketones to their corresponding (R)- or (S)-alcohols with excellent enantioselectivities (91-98% ee). mdpi.com The presence of the chiral amino alcohol framework is crucial for the formation of the catalytic species that dictates the stereochemical outcome.
The following table presents results from the asymmetric reduction of various ketones using an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol, demonstrating the potential of such systems.
Table 2: Asymmetric Reduction of Prochiral Ketones
| Ketone | Product | Enantiomeric Excess (ee) | Configuration |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 97% | R |
| 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 98% | R |
| α-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 85% | S |
Data from a study on chiral lactam alcohol-derived oxazaborolidine catalysts. mdpi.com
Enabling Asymmetric Cyclization for Chiral Heterocycle Synthesis
The synthesis of chiral heterocycles is of great importance in medicinal chemistry. This compound can be employed as a chiral auxiliary to direct the stereochemical course of cyclization reactions. For example, in the synthesis of optically active azetidine-2,4-dicarboxylic acid, (S)-1-phenylethylamine, a structurally related chiral amine, has been used as both a chiral auxiliary and a nitrogen source. rsc.org The chiral amine moiety directs the formation of the heterocyclic ring with a specific stereochemistry.
While specific examples detailing the use of this compound in asymmetric cyclizations are not abundant in the literature, its structural features make it a promising candidate for such transformations. The chiral backbone can be incorporated into a reactant, and upon cyclization, the stereocenter of the auxiliary would influence the formation of new stereocenters in the heterocyclic product. This approach has been successfully applied in the synthesis of various chiral nitrogen-containing heterocycles. mdpi.commdpi.com
Ligand Design and Application in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The metal-ligand complex is the catalytic species that promotes the reaction and induces enantioselectivity. The structure of the ligand is therefore of paramount importance.
Metal-Catalyzed Asymmetric Reactions Mediated by this compound Derived Ligands
This compound is an excellent scaffold for the synthesis of P,N-ligands, which have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. The nitrogen and a phosphorus atom, introduced by modifying the hydroxyl group, can chelate to a metal center, creating a chiral environment around it. These ligands have been successfully employed in reactions such as palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrosilylation. beilstein-journals.org
For example, chiral polyoxazoline ligands, which share the principle of a chiral backbone directing a catalytic reaction, have been synthesized from chiral β-amino alcohols and applied in the rhodium-catalyzed asymmetric hydrosilylation of aromatic ketones, achieving high yields and enantioselectivities. beilstein-journals.org The modular nature of ligands derived from this compound allows for the tuning of their steric and electronic properties by modifying the substituents on the nitrogen and phosphorus atoms.
The following table shows the results of the rhodium-catalyzed asymmetric hydrosilylation of acetophenone using different chiral polyoxazoline ligands, illustrating the effectiveness of such ligand classes.
Table 3: Rhodium-Catalyzed Asymmetric Hydrosilylation of Acetophenone
| Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Bisoxazoline 1 | 95 | 85 (S) |
| Bisoxazoline 2 | 98 | 92 (S) |
| Tetraoxazoline 6 | 92 | 88 (S) |
Data from a study on chiral polyoxazoline ligands. beilstein-journals.org
Structure-Activity Relationship of Ligand Architectures in Enantioselective Processes
The relationship between the structure of a chiral ligand and its performance in an asymmetric catalytic reaction is a key area of research. For ligands derived from this compound, modifications to the substituents on the nitrogen and phosphorus atoms can have a profound impact on both the reactivity and the enantioselectivity of the catalyst.
For instance, increasing the steric bulk of the substituents on the phosphorus atom can create a more defined chiral pocket around the metal center, leading to higher enantioselectivity. Conversely, the electronic properties of the substituents can influence the Lewis acidity of the metal center, thereby affecting the rate of the reaction. While specific structure-activity relationship studies for ligands derived directly from this compound are not extensively reported, the principles are well-established in the field of asymmetric catalysis. researchgate.net Studies on other chiral ligands, such as sulfinamide phosphines (Sadphos), have shown that subtle changes in the ligand structure can lead to significant differences in catalytic performance across various palladium-catalyzed reactions. nih.gov The adaptability of these ligands to different reaction mechanisms underscores the importance of a modular ligand design, a principle that is directly applicable to ligands synthesized from this compound.
Intermediacy in the Synthesis of Complex Pharmaceutical and Bioactive Agents
This compound serves as a crucial starting material or intermediate in multi-step syntheses of complex molecules. Its utility stems from its readily available chiral scaffold, which can be chemically modified to introduce further complexity and functionality, ultimately leading to the formation of sophisticated pharmaceutical and bioactive compounds.
Precursor to Optically Active 2-Amino-1-phenylethanol (B123470) Derivatives
A key application of this compound is its role as a precursor to (S)-2-amino-1-phenylethanol and its derivatives. The conversion of the tertiary dimethylamino group into a primary amino group (-NH2) is a critical transformation that unlocks a new range of synthetic possibilities. This N-demethylation, while requiring specific chemical methods, transforms the parent compound into a more versatile building block.
(S)-2-amino-1-phenylethanol is a highly valuable intermediate in its own right, forming the structural core of numerous pharmaceuticals. google.com Derivatives of 2-amino-1-phenylethanol are known to exhibit potent biological activities, including antimalarial effects against Plasmodium falciparum. chemspider.com The synthesis of these optically active amino alcohols is a significant area of research, with methods developed to produce them in high enantiomeric purity. google.com By serving as a stable and accessible precursor, this compound provides a reliable entry point into this class of important compounds. The primary amine of the resulting (S)-2-amino-1-phenylethanol can be further functionalized to build the complex side chains and heterocyclic systems often found in modern drugs.
Table 1: Precursor Relationship and Product Application
| Precursor Compound | Key Transformation | Resulting Core Structure | Applications of Derivatives |
|---|
Building Block for Advanced Chiral Amino Alcohols and Diamines
The molecular structure of this compound, featuring a chiral hydroxyl group, a tertiary amine, and a phenyl ring, presents multiple reaction sites for elaboration into more advanced chiral structures. Enantiomerically pure amino alcohols and the diamines that can be derived from them are fundamental building blocks in asymmetric synthesis. missouri.edu They are used as chiral ligands for metal catalysts, as chiral auxiliaries to control stereochemistry in reactions, and as key fragments in the total synthesis of natural products.
The functional groups of this compound allow for several synthetic modifications:
The hydroxyl group can be esterified, etherified, or replaced with other functional groups, including an amino group to form a chiral 1,2-diamine. Chiral 1,2-diamines are privileged structures in catalysis and medicinal chemistry.
The phenyl ring can undergo electrophilic aromatic substitution to introduce new substituents, thereby tuning the electronic and steric properties of the molecule.
The dimethylamino group can be quaternized to form ammonium (B1175870) salts or converted to an N-oxide, altering the molecule's properties and reactivity.
While this compound possesses the necessary functionalities to be considered a versatile building block, detailed research findings specifically documenting its elaboration into a wide range of advanced, complex amino alcohols and diamines are not prevalent in the surveyed literature. However, its structural motifs are common in many known chiral ligands and auxiliaries, underscoring its potential in this domain.
Table 2: Potential Synthetic Modifications of this compound
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Hydroxyl (-OH) | Nucleophilic Substitution (e.g., via mesylation) | Formation of Chiral Diamines |
| Phenyl Ring (C₆H₅) | Electrophilic Aromatic Substitution | Introduction of new functional groups |
Formation of Mandelic Acid Derivatives with Chiral Centers
Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound is used as a resolving agent for mandelic acid or as a chiral auxiliary in the synthesis of its derivatives. The diastereomeric salt resolution of racemic mandelic acid and its substituted analogues is a well-documented process, but it is typically achieved using other chiral bases. Common resolving agents cited for this purpose include ephedrine, (R)-phenylethylamine, and 2-amino-1-butanol. google.comresearchgate.net These agents effectively form diastereomeric salts with one enantiomer of mandelic acid, allowing for its separation by crystallization.
Derivatives and Analogues of S 2 Dimethylamino 1 Phenylethanol: Synthesis and Research Applications
Synthetic Strategies for Substituted Phenylethanol and Aminoalcohol Derivatives
The synthesis of substituted phenylethanol and aminoalcohol derivatives is a significant area of research, driven by the need for novel chiral ligands, catalysts, and biologically active molecules. Various synthetic methodologies can be employed to create a diverse array of derivatives from starting materials like (S)-2-Dimethylamino-1-phenylethanol or through de novo synthesis to achieve specific substitution patterns.
General synthetic approaches for chiral β-amino alcohols often involve the enantioselective reduction of α-amino ketones or the amination of chiral epoxides. For instance, the asymmetric transfer hydrogenation of α-amino ketones using ruthenium catalysts has been shown to produce chiral 1,2-amino alcohols with high enantioselectivity and yield. d-nb.info This method is advantageous due to its operational simplicity compared to pressurized hydrogenation reactions. d-nb.info
Another powerful technique is the enantioselective rearrangement of β-amino alcohols, which can be achieved using reagents like trifluoroacetic anhydride. This process proceeds through an aziridinium (B1262131) ion intermediate, allowing for the stereospecific synthesis of new β-amino alcohols. nih.govnih.gov Modifications to the aromatic ring or the amino group can be introduced prior to or after these key steps to generate a library of substituted derivatives.
The synthesis of N-substituted derivatives of related aminoalcohols has been described, for example, in the preparation of ligands for asymmetric catalysis. nih.gov Furthermore, the synthesis of phenylethanolamine derivatives with substitutions on the phenyl ring has been explored for various applications, including the development of inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT). plos.orgcymitquimica.comnih.gov These synthetic efforts often involve multi-step sequences, including reactions such as aromatic substitution, N-alkylation, and functional group interconversions to build the desired molecular complexity.
Key synthetic strategies for producing substituted phenylethanol and aminoalcohol derivatives include:
Asymmetric Ketone Reduction: Enantioselective reduction of substituted α-aminoketones using chiral catalysts.
Ring-Opening of Chiral Epoxides: Nucleophilic opening of substituted styrene (B11656) oxides with amines.
N-Alkylation/Arylation: Modification of the amino group to introduce various substituents.
Aromatic Ring Functionalization: Introduction of substituents onto the phenyl ring through electrophilic or nucleophilic aromatic substitution reactions.
These strategies allow for the systematic modification of the this compound scaffold to fine-tune its steric and electronic properties for specific applications.
Investigation of Modified Structures in Chiral Catalysis and Auxiliary Functions
The modification of the this compound structure plays a crucial role in its application in asymmetric synthesis, both as a chiral catalyst and as a chiral auxiliary. The strategic placement of substituents can significantly influence the stereochemical outcome of a reaction by altering the steric and electronic environment of the catalytic or directing center.
Chiral amino alcohols and their derivatives are well-established as effective chiral auxiliaries. researchgate.net For example, derivatives of (S)-(-)-1-phenylethylamine have been developed as new chiral auxiliaries for the asymmetric synthesis of organic acids, demonstrating moderate diastereoselectivity and good crystalline properties which facilitate purification. researchgate.net This highlights the potential for derivatives of this compound to be similarly employed. The presence of the dimethylamino group offers a site for further modification, potentially leading to bidentate ligands that can coordinate with metal centers and create a well-defined chiral environment for catalysis.
In the realm of chiral catalysis, modified phenylethanolamine structures are integral to the design of ligands for metal-catalyzed reactions. The stereochemical features of phenylethanolamine analogues are critical for their interaction with enzyme active sites, as demonstrated in studies with phenylethanolamine N-methyltransferase (PNMT). mdpi.com This principle extends to the design of synthetic chiral catalysts. For example, chiral 1,2-diamines derived from (S)-proline have been used in the catalytic asymmetric acylation of alcohols, showcasing the importance of the chiral backbone in achieving high enantioselectivity. researchgate.net
The investigation of modified structures of this compound in chiral catalysis would involve synthesizing a series of derivatives with varying substituents on the phenyl ring and the nitrogen atom. These derivatives could then be evaluated as ligands in a range of asymmetric transformations, such as alkylations, reductions, and additions, to establish structure-activity relationships and identify optimal catalysts for specific reactions.
Exploration of Analogues for Targeted Biological Activity
The phenylethanolamine scaffold is a common motif in many biologically active compounds, making analogues of this compound attractive targets for drug discovery. nih.gov Researchers have synthesized and evaluated numerous derivatives to explore their structure-activity relationships (SAR) for various biological targets.
One area of investigation has been the development of phenethylamine (B48288) and tryptamine (B22526) derivatives as ligands for serotonin (B10506) 5-HT2A receptors, which are implicated in a range of psychiatric disorders. nih.govbiomolther.orgbiomolther.org SAR studies have shown that substitutions on the phenyl ring and the amine nitrogen significantly impact binding affinity. biomolther.orgbiomolther.org For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.orgbiomolther.org
Furthermore, analogues of this compound have been explored as potential therapeutic agents in other areas. For example, a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which can be conceptually derived from cyclized and functionalized amino acid derivatives, were synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.com These studies revealed that specific substitutions on the benzyl (B1604629) group at the N2 position led to potent and selective activity against certain cancer cell types. mdpi.com
The bacteriostatic activity of 2-phenylethanol (B73330) and its derivatives has also been a subject of study. Research has shown a correlation between the membrane binding affinity of these compounds and their ability to inhibit bacterial growth, suggesting that their mechanism of action is related to the disruption of the bacterial cell membrane. nih.gov
The exploration of analogues of this compound for targeted biological activity is a rich field of research, with potential applications in neuroscience, oncology, and infectious diseases. The synthesis and screening of libraries of these compounds are crucial for identifying new lead structures for drug development.
| Compound Class | Biological Target/Activity | Key Structural Modifications | Reference |
| Phenethylamine Derivatives | 5-HT2A Receptor Affinity | Alkyl or halogen substitution at the para-position of the phenyl ring. | biomolther.orgbiomolther.org |
| Tetrahydropyrazino[1,2-a]indole Analogs | Cytotoxic Activity (Anticancer) | Substitution on the N2-benzyl ring with groups like NO2, CN, and OCF3. | mdpi.com |
| 2-Phenylethanol Derivatives | Bacteriostatic Activity | Modifications affecting membrane binding affinity. | nih.gov |
Application in Advanced Materials (e.g., UV-Curing Formulations as Synergists)
Beyond the realms of catalysis and medicine, derivatives of this compound have found applications in the field of advanced materials. One notable example is their use as synergists in UV-curing formulations. UV-curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that generates a crosslinked network of polymers.
Aminoalcohols are known to play a beneficial role in UV-curing formulations. They can act as synergists, particularly with Type II photoinitiators, and help to mitigate the effects of oxygen inhibition, which can otherwise quench the radical polymerization process. A study on the use of 2-(N-methyl-N-phenylamino)-1-phenylethanol, a close analogue of this compound, demonstrated its effectiveness in this regard. researchgate.net
The research indicated that the performance of the aminoalcohol was comparable to, and in some aspects more efficient than, commonly used synergists like N-methyldiethanolamine (NMDEA). researchgate.net This suggests that further optimization of the phenylethanolamine structure could lead to the development of even more effective synergists for UV-curing applications, potentially offering advantages in terms of cure speed, final properties of the cured material, and reduced yellowing.
The application of this compound derivatives in advanced materials showcases the versatility of this chemical scaffold and opens up avenues for its use in polymer chemistry and materials science.
Conclusion and Future Research Directions
Summary of Key Advancements and Research Contributions
Research surrounding (S)-2-Dimethylamino-1-phenylethanol has led to notable advancements in asymmetric synthesis. Its primary role has been as a chiral ligand and auxiliary, facilitating the stereocontrolled formation of new chemical entities. A significant area of contribution has been in the development of catalytic systems for the enantioselective addition of organozinc reagents to aldehydes. These reactions are fundamental for creating chiral secondary alcohols, which are prevalent motifs in many biologically active molecules.
The utility of this compound and its derivatives extends to their role as precursors in the synthesis of more complex chiral ligands and catalysts. By modifying its core structure, researchers have been able to fine-tune the steric and electronic properties of catalysts, leading to improved enantioselectivities and reaction efficiencies in a variety of chemical transformations.
Emerging Research Avenues in Stereoselective Synthesis and Chiral Technologies
The field of stereoselective synthesis is continually evolving, and this compound is at the forefront of several emerging research avenues. One promising area is its application as a chiral ligand in novel catalytic systems for asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are central to the construction of complex molecular architectures with high levels of stereocontrol.
A key application that has been extensively studied is the use of this compound and related chiral amino alcohols as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. This reaction serves as a benchmark for testing the efficacy of new chiral catalysts. Research has shown that ligands derived from this compound can effectively induce high levels of enantioselectivity in the formation of chiral 1-phenylpropanol from benzaldehyde (B42025) and diethylzinc. nih.govnih.govresearchgate.netmdpi.commdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, with subtle modifications leading to significant changes in enantiomeric excess.
Below is a table summarizing the performance of various chiral ligands, including those related to this compound, in the asymmetric addition of diethylzinc to benzaldehyde.
| Chiral Ligand Type | Aldehyde | Product | Enantiomeric Excess (ee) | Reference |
| δ-aminoalcohols from (S)-N,N-dimethyl-1-phenethylamine | Benzaldehyde | (S)-1-phenylpropanol | 60-85% | nih.gov |
| Pinane-based aminodiols | Benzaldehyde | (R)-1-phenylpropanol | up to 80% | mdpi.com |
| Mandelic acid derived α-aziridinyl alcohols | Aryl and alkyl aldehydes | Chiral alcohols | up to 90% | researchgate.net |
| Carbohydrate-derived β-amino alcohols | Aromatic and aliphatic aldehydes | Secondary alcohols | up to 96% | mdpi.com |
| α-phenylethylamino group containing ligands | Benzaldehyde | (R)- or (S)-1-phenylpropanol | Varies | nih.gov |
Furthermore, the development of chiral technologies, such as chiral chromatography and membrane-based separations, is another area where derivatives of this compound could find application. Its inherent chirality can be exploited in the design of chiral stationary phases for the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries.
Prospects in Pharmaceutical and Materials Science Applications
The structural motif of this compound is found in a number of pharmaceutical compounds, highlighting its importance in medicinal chemistry. For instance, derivatives of this amino alcohol are key intermediates in the synthesis of drugs such as Detrol (tolterodine), used for the treatment of overactive bladder. The synthesis of the antidepressant duloxetine (B1670986) also involves intermediates that share structural similarities with this compound. researchgate.net The enantioselective synthesis of these and other chiral drugs represents a significant opportunity for the application of this compound as a chiral building block or catalyst.
In the realm of materials science, the incorporation of chiral units like this compound into polymers can lead to the development of novel chiral materials. These materials can exhibit unique properties, such as chiroptical activity, which are of interest for applications in optics, electronics, and sensing. For example, chiral liquid crystals are a class of smart materials that can respond to external stimuli, and the introduction of chiral dopants derived from this compound could be a strategy to tune their properties. nih.gov
Challenges and Opportunities in Computational and Biocatalytic Approaches for Enhanced Efficiency and Selectivity
Computational chemistry offers powerful tools to understand and predict the behavior of chiral catalysts. escholarship.org For this compound, computational modeling can be employed to investigate the transition states of reactions where it acts as a catalyst or ligand. mdpi.com This can provide valuable insights into the origins of enantioselectivity and guide the rational design of more efficient and selective catalysts. nih.gov A significant challenge lies in the accurate modeling of the subtle non-covalent interactions that often govern stereochemical outcomes. Overcoming these challenges presents an opportunity to accelerate the discovery of new catalytic systems.
Biocatalysis has emerged as a green and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net The enzymatic kinetic resolution of racemic 1-phenylethanol (B42297), a compound structurally related to this compound, has been successfully demonstrated using various enzymes, particularly lipases. This suggests that biocatalytic methods could be developed for the enantioselective synthesis or resolution of this compound itself. Challenges in this area include finding or engineering enzymes with high activity and selectivity for this specific substrate and optimizing reaction conditions for industrial-scale production. The development of efficient biocatalytic routes would represent a significant step towards more sustainable manufacturing processes for this valuable chiral compound.
The table below summarizes results from studies on the kinetic resolution of (R,S)-1-phenylethanol, which is analogous to the target compound.
| Enzyme | Acyl Donor | Solvent | Key Findings | Reference |
| Novozyme 435 (immobilized Candida antarctica lipase (B570770) B) | Vinyl acetate (B1210297) | n-hexane | Optimized conditions for 100% ee of the substrate. | nih.gov |
| Acylase I from Aspergillus melleus | Vinyl acetate | Hexane | Stereoselective acylation of one enantiomer. | nih.gov |
| Candida antarctica lipase B (CALB) | Isopropenyl acetate | Organic Medium | Efficient kinetic resolution. | researchgate.net |
| Candida antarctica lipase B (CALB) | - (hydrolysis of acetate) | tert-butanol or supercritical CO2 | High enantioselectivity in different solvent systems. | researchgate.net |
| Lipases from Burkholderia cepacia or Candida rugosa | Vinyl acetate or isopropenyl acetate | Ionic liquids and n-heptane or toluene | Burkholderia cepacia lipase showed high effectiveness. | mdpi.com |
Q & A
Q. Q1. What are the primary enantioselective synthesis methods for (S)-2-Dimethylamino-1-phenylethanol, and how do their yields and enantiomeric excess (ee) compare?
Methodological Answer: Two dominant enantioselective approaches are documented:
- Oxazaborolidine-Catalyzed Reduction : Reduction of 2-chloroacetophenone using oxazaborolidine catalysts achieves 93–97% ee for the intermediate chloro alcohol. Subsequent reaction with ammonium hydroxide yields the amino alcohol with retained enantioselectivity .
- Noyori Hydrogenation : Phenacyl chloride is converted to succinimido acetophenone, followed by hydrogenation with chiral Ru complexes. This method achieves 98% ee for the succinimido alcohol, which is hydrolyzed to the amino alcohol with excellent retention of chirality .
Key Comparison : While the oxazaborolidine method offers scalability, the Noyori approach provides superior ee. Contradictions in yield vs. purity trade-offs should be evaluated based on target application requirements.
Advanced Synthesis Optimization
Q. Q2. How can researchers resolve contradictions in reported yields for chiral resolution of (±)-2-Amino-1-phenylethanol?
Methodological Answer: Evidence highlights discrepancies in resolution efficiency:
- Di-O-p-toluoyltartaric Acid Resolution : Optimized conditions yield 62% optically pure product but require iterative crystallization steps .
- Comparative Analysis : Lower yields may arise from solvent polarity, temperature, or impurities in the racemic mixture. Researchers should validate protocols using chiral HPLC or polarimetry to monitor ee at each step .
Structural and Conformational Analysis
Q. Q3. What experimental techniques are used to determine the conformational landscape of 2-Amino-1-phenylethanol derivatives?
Methodological Answer:
- Free Jet Microwave Spectroscopy : Identifies conformers stabilized by intramolecular hydrogen bonds (e.g., hydroxyl-to-amine interactions). For this compound, bulky substituents (e.g., methyl groups) favor gauche over anti conformers, impacting reactivity .
- Theoretical Modeling : DFT calculations paired with rotational constants (from spectroscopy) validate conformational stability. Researchers must account for solvent effects in non-gas-phase applications .
Bioconversion Challenges
Q. Q4. How can inhibitory effects of 2-Phenylethanol (PEA) toxicity be mitigated during microbial synthesis of related amino alcohols?
Methodological Answer:
- Two-Phase Fed-Batch Systems : Oleic acid as an organic phase extracts PEA in situ, achieving 12.6 g/L total PEA (24 g/L in the organic phase). However, viscosity-driven mass transfer limitations (kLa) require optimization of agitation or alternative solvents .
- Oxidative Capacity Limits : Ethanol inhibition in S. cerevisiae mandates strict control of glucose feeding rates. Transcriptomic profiling of oxidative enzymes (e.g., alcohol dehydrogenases) can identify metabolic bottlenecks .
Advanced Analytical Characterization
Q. Q5. What methodologies are recommended for analyzing physicochemical properties of chiral amino alcohols in binary mixtures?
Methodological Answer:
- Density/Viscosity Profiling : Vibrating-tube densitometers and Ubbelholde viscometers quantify excess molar volumes (ΔV) and viscosity deviations (Δη) in solvents like 2-propanol. Data should be fitted to Redlich-Kister equations to model intermolecular interactions .
- Surface Tension Analysis : Wilhelmy-plate methods measure deviations (Δσ) to assess hydrophobic/hydrophilic balance, critical for formulation stability .
Handling Air-Sensitive Intermediates
Q. Q6. What precautions are essential for handling air-sensitive intermediates in this compound synthesis?
Methodological Answer:
- Inert Atmosphere Techniques : Schlenk lines or gloveboxes prevent oxidation of amine intermediates. Use argon/nitrogen purging during hydrogenation steps .
- Stabilization Strategies : Chelating agents (e.g., EDTA) or low-temperature storage (-20°C) mitigate degradation. Monitor purity via NMR or LC-MS .
Mechanistic Insights into Catalytic Processes
Q. Q7. How do chiral catalysts influence the stereochemical outcome in this compound synthesis?
Methodological Answer:
- Oxazaborolidine Catalysts : Lewis acid sites polarize carbonyl groups, enabling enantioselective hydride transfer. Substituent effects on the catalyst (e.g., electron-withdrawing groups) enhance ee by stabilizing transition states .
- Ru Complexes in Noyori Hydrogenation : Chiral ligands (e.g., BINAP) coordinate to Ru, directing syn-addition of hydrogen. Base additives (e.g., KOH) deprotonate intermediates to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
